Synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate: A Technical Guide
Synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate: A Technical Guide
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The functionalization of this five-membered nitrogen heterocycle provides a rich molecular landscape for drug discovery. Among its many derivatives, tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a particularly valuable building block. The presence of a tertiary alcohol and a terminal alkyne at the C3 position offers versatile handles for further chemical elaboration, making it a key intermediate in the synthesis of complex bioactive molecules.[3]
This in-depth technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. The described methodology is tailored for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.
Synthetic Strategy: A Two-Step Approach
The most direct and widely adopted strategy for the synthesis of the target compound involves a two-step sequence starting from a commercially available precursor:
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Oxidation: Conversion of a protected 3-hydroxypyrrolidine to the corresponding 3-pyrrolidinone.
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Ethynylation: Nucleophilic addition of an acetylide anion to the ketone to generate the desired tertiary alcohol.
This approach is favored for its high efficiency, scalability, and the commercial availability of the starting materials.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Part 1: Oxidation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate
The initial step of the synthesis involves the oxidation of the secondary alcohol in tert-butyl 3-hydroxypyrrolidine-1-carboxylate to the corresponding ketone, N-Boc-3-pyrrolidinone.
Causality Behind Experimental Choices:
The selection of the oxidizing agent is critical to ensure a high-yielding and clean conversion without over-oxidation or side reactions. While several reagents can effect this transformation, Dess-Martin periodinane (DMP) is a preferred choice for several reasons:
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Mild Reaction Conditions: DMP oxidations are typically carried out at or below room temperature, which helps to minimize the formation of byproducts.[4]
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High Selectivity: DMP is highly selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other sensitive functional groups.
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Operational Simplicity: The reaction is straightforward to set up and the workup procedure is relatively simple.
An alternative to DMP is the Swern oxidation; however, it requires cryogenic temperatures and the generation of the malodorous dimethyl sulfide byproduct.
Experimental Protocol: Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate | 187.24 | 4.5 g | 24.1 |
| Dess-Martin Periodinane (DMP) | 424.14 | 20.45 g | 48.12 |
| Dichloromethane (DCM), anhydrous | 84.93 | 60 mL | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Saturated aq. Na₂S₂O₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
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To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (4.5 g, 24.1 mmol) in anhydrous dichloromethane (60 mL) under a nitrogen atmosphere, add Dess-Martin periodinane (20.45 g, 48.12 mmol) portion-wise at 0 °C (ice bath).
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Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.
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Extract the mixture with dichloromethane (2 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (15:85) to afford tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil (3.44 g, 77.3% yield).[4]
Part 2: Ethynylation of tert-butyl 3-oxopyrrolidine-1-carboxylate
The second and final step is the crucial carbon-carbon bond formation via the nucleophilic addition of an acetylide to the ketone carbonyl. This reaction, a specific type of alkynylation, introduces the desired ethynyl group and generates the tertiary alcohol.[5]
Causality Behind Experimental Choices:
The choice of the acetylide source and reaction conditions is paramount for the success of this step. Lithium acetylide is generally superior to other alkali metal acetylides for the ethynylation of ketones.[6] It can be generated in situ from the deprotonation of acetylene gas by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).
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Low Temperature: The reaction is performed at a very low temperature (-78 °C) to control the reactivity of the organolithium reagent and to prevent side reactions, such as enolization of the ketone.
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Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the highly reactive organolithium reagents and acetylides from reacting with atmospheric oxygen and moisture.
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Aprotic Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are used as they do not react with the strong bases and intermediates involved in the reaction.
Experimental Protocol: Synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| tert-butyl 3-oxopyrrolidine-1-carboxylate | 185.22 | 3.44 g | 18.6 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.9 mL | 22.3 |
| Acetylene gas | 26.04 | Excess | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum under a nitrogen atmosphere.
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Add anhydrous tetrahydrofuran (50 mL) to the flask and cool the solution to -78 °C (dry ice/acetone bath).
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Bubble acetylene gas through the cold THF for 15-20 minutes.
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Slowly add n-butyllithium (8.9 mL of a 2.5 M solution in hexanes, 22.3 mmol) dropwise to the acetylene-saturated THF solution, maintaining the temperature below -70 °C. A white precipitate of lithium acetylide will form.
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After the addition is complete, stir the suspension at -78 °C for 30 minutes.
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Add a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (3.44 g, 18.6 mmol) in anhydrous THF (10 mL) dropwise to the lithium acetylide suspension.
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Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.
Conclusion
The described two-step synthetic pathway provides a robust and reproducible method for the preparation of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. The careful selection of reagents and adherence to the detailed experimental protocols are crucial for achieving high yields and purity. This versatile building block can be utilized in a wide range of applications in drug discovery and development, serving as a key intermediate for the synthesis of novel and complex molecular architectures.
References
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Martin, K. R., Kamienski, C. W., Dellinger, M. H., & Bach, R. O. (1967). Ethynylation of Ketones Using Dilithium Acetylide. The Journal of Organic Chemistry, 32(7), 2108–2111. [Link]
-
Alkynylation - Wikipedia. [Link]
- Martin, K. R., & Screttas, C. G. (1971). U.S. Patent No. 3,576,889. U.S.
-
Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. (2014). Organic Process Research & Development, 18(5), 656-660. [Link]
- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (n.d.).
- US3626016A - Alkynylation of ketones and aldehydes using complexes having utility therefor. (n.d.).
-
Ethynylation of ketones using dilithium acetylide | The Journal of Organic Chemistry. [Link]
- US4910320A - Process for preparing 3-pyrrolidinol. (n.d.).
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]
-
Synthesis of 3-ethynyl-pyrrolidine-2-carboxylate 4a. - ResearchGate. [Link]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. [Link]
-
[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] - Organic Syntheses Procedure. [Link]
- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.).
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC. [Link]
-
3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - MDPI. [Link]
-
tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate — Chemical Substance Information - NextSDS. [Link]


